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Compound of Interest

Compound Name: 3-Methoxy-3-phenylazetidine

Cat. No.: B15109957

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Methoxy-3-phenylazetidine, tailored for researchers, scientists, and professionals in drug
development. Due to the absence of publicly available experimental spectra for this specific
compound, this document compiles predicted data from reliable chemical databases and
provides expected spectroscopic characteristics based on analogous structures. Furthermore,
representative experimental protocols for its synthesis and characterization are detailed to
guide laboratory work.

Spectroscopic Data

While direct experimental spectra for 3-Methoxy-3-phenylazetidine are not found in the
surveyed literature, its mass spectrometry, nuclear magnetic resonance, and infrared
spectroscopy profiles can be predicted with a high degree of confidence based on its chemical
structure and data from similar compounds.

Mass Spectrometry (MS)

Computational predictions for the mass-to-charge ratio (m/z) of various adducts of 3-Methoxy-
3-phenylazetidine (C10H13NO, Monoisotopic Mass: 163.09972 Da) have been established.
This data is crucial for the identification and confirmation of the compound in mass
spectrometric analyses.
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Table 1: Predicted Mass Spectrometry Data for 3-Methoxy-3-phenylazetidine

Adduct Predicted m/z
[M+H]* 164.10700
[M+NaJ* 186.08894
[M-H]~ 162.09244
[M+NHa]* 181.13354
[M+K]* 202.06288
[M]* 163.09917

| [M]~ ] 163.10027 |
Note: Data is computationally predicted and sourced from public chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The expected *H and 3C NMR chemical shifts for 3-Methoxy-3-phenylazetidine are outlined
below. These estimations are derived from the analysis of structurally related azetidine
derivatives and are presented to aid in the interpretation of experimental spectra.

Table 2: Expected *H NMR Chemical Shifts for 3-Methoxy-3-phenylazetidine

Expected Chemical Shift

Protons Multiplicity
(ppm)

Phenyl-H 7.20 - 7.50 Multiplet

Azetidine-CHz (adjacent to N) 3.50-4.00 Multiplet

Azetidine-CH2 (adjacent to C- ]
3.80-4.20 Multiplet

0)

Methoxy-CHs 3.20- 3.50 Singlet

| Azetidine-NH | 1.50 - 2.50 | Broad Singlet |
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Table 3: Expected 3C NMR Chemical Shifts for 3-Methoxy-3-phenylazetidine

Carbon Expected Chemical Shift (ppm)
Phenyl C (quaternary) 140 - 145

Phenyl CH 125 -130

Azetidine C-O 75-85

Azetidine CH:z 50 - 60

| Methoxy CHs | 50 - 55 |

Infrared (IR) Spectroscopy

The anticipated infrared absorption bands for 3-Methoxy-3-phenylazetidine are based on the
characteristic vibrational frequencies of its constituent functional groups.

Table 4: Expected IR Absorption Bands for 3-Methoxy-3-phenylazetidine

. Expected Absorption
Functional Group . ( , Bond
ange (cm~

N-H Stretch (Azetidine) 3300 - 3500 N-H
C-H Stretch (Aromatic) 3000 - 3100 C-H
C-H Stretch (Aliphatic) 2850 - 3000 C-H
C=C Stretch (Aromatic) 1450 - 1600 c=C
C-O Stretch (Ether) 1050 - 1150 C-O

| C-N Stretch (Azetidine) | 1100 - 1250 | C-N |

Experimental Protocols

The following sections detail generalized yet comprehensive protocols for the synthesis and
spectroscopic characterization of 3-Methoxy-3-phenylazetidine, formulated from established
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methodologies for analogous compounds.

Synthesis of 3-Methoxy-3-phenylazetidine

A plausible synthetic strategy for 3-Methoxy-3-phenylazetidine involves a three-step process
starting from 3-hydroxy-3-phenylazetidine.

o Protection of the Azetidine Nitrogen: The secondary amine of the azetidine ring is first
protected to prevent side reactions in the subsequent step. A common method involves
reacting 3-hydroxy-3-phenylazetidine with di-tert-butyl dicarbonate (Bocz0) in the presence
of a tertiary amine base such as triethylamine in an aprotic solvent like dichloromethane. The
reaction is typically monitored by thin-layer chromatography (TLC) and, upon completion, the
N-Boc-3-hydroxy-3-phenylazetidine is isolated through standard aqueous work-up and
purification.

» Methylation of the Hydroxyl Group: The protected intermediate is then subjected to
methylation. This is achieved by dissolving the N-Boc-3-hydroxy-3-phenylazetidine in a dry
ethereal solvent, for instance, tetrahydrofuran (THF), under an inert atmosphere. A strong
base, such as sodium hydride, is added at a reduced temperature (0 °C) to deprotonate the
hydroxyl group, followed by the addition of a methylating agent like methyl iodide. The
reaction is allowed to proceed to completion, after which it is carefully quenched and the N-
Boc-3-methoxy-3-phenylazetidine is extracted and purified.

o Deprotection of the Azetidine Nitrogen: The final step involves the removal of the Boc
protecting group. The N-Boc-3-methoxy-3-phenylazetidine is treated with a strong acid,
such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in dioxane. Upon
completion of the deprotection, the reaction mixture is neutralized, and the target compound,
3-Methoxy-3-phenylazetidine, is isolated and purified, typically by column chromatography.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized 3-Methoxy-3-phenylazetidine, the
following spectroscopic analyses are performed:

* NMR Spectroscopy: *H and 3C NMR spectra are recorded on a high-field spectrometer
(e.g., 400 MHz or higher). A sample of the purified compound (approximately 5-10 mg) is
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dissolved in a deuterated solvent (e.g., CDClsz or DMSO-ds). Standard pulse programs are
used for data acquisition.

e IR Spectroscopy: The infrared spectrum is obtained using a Fourier-Transform Infrared
(FTIR) spectrometer. The sample can be analyzed as a neat thin film on a salt plate (NaCl or
KBr) or as a KBr pellet, with the spectrum typically recorded from 4000 to 400 cm—1.

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed to determine
the exact mass of the molecule. The sample is dissolved in a suitable solvent (e.g., methanol
or acetonitrile) and analyzed using Electrospray lonization (ESI) in both positive and
negative ion modes.

Synthesis and Characterization Workflow

The logical flow from starting materials to a fully characterized final product is a critical aspect
of chemical synthesis. The following diagram provides a visual representation of the general
workflow for the preparation and analysis of a novel azetidine derivative.
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Caption: A generalized workflow for the synthesis and spectroscopic characterization of 3-
Methoxy-3-phenylazetidine.

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3-Methoxy-3-
phenylazetidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15109957#spectroscopic-data-of-3-methoxy-3-
phenylazetidine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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